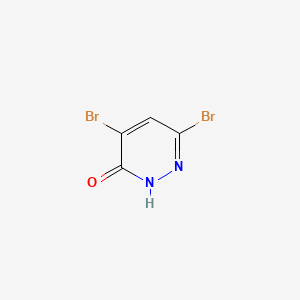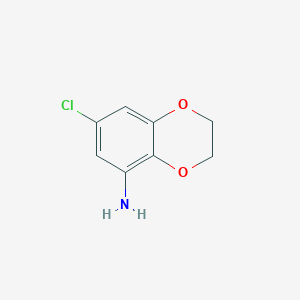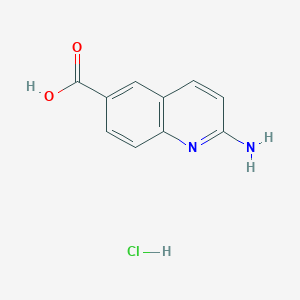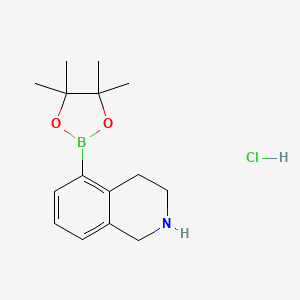
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide typically involves the bromination of 2,4-Dihydroxypyridine-3-carboxylic acid. The reaction is carried out using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include maintaining a specific temperature and reaction time to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high purity and yield. The use of advanced equipment and techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrobromide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include various biochemical processes that are influenced by the presence of the hydrobromide group and the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxypyridine: A precursor to the hydrobromide derivative, used in similar applications.
4-Hydroxy-2-pyridone: Another pyridine derivative with distinct chemical properties and applications.
3-Deazauracil: A compound with a similar pyridine structure but different functional groups.
Uniqueness
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, along with the hydrobromide moiety. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6BrNO4 |
|---|---|
Molecular Weight |
236.02 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H5NO4.BrH/c8-3-1-2-7-5(9)4(3)6(10)11;/h1-2H,(H,10,11)(H2,7,8,9);1H |
InChI Key |
ZDTVASHMFLTWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1O)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)



![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

